
4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
Mechanism of Action
Target of Action
The compound 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane is an organic intermediate with borate and sulfonamide groups . It is a significant intermediate of 1H-indazole derivatives
Mode of Action
The compound can be synthesized through nucleophilic and amidation reactions It interacts with its targets through these reactions, leading to changes in the structure of the target molecules
Biochemical Pathways
The compound plays a role in the organic synthesis of drugs, where boronic acid compounds are usually used to protect diols . It is utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions
Result of Action
The compound is used as an intermediate in the synthesis of other compounds, particularly 1H-indazole derivatives
Action Environment
Boronic ester bonds, such as those in this compound, are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . This suggests that environmental factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Thiophene Derivative: The starting material, 5-(trifluoromethyl)thiophene-2-boronic acid, is prepared through the bromination of thiophene followed by a palladium-catalyzed borylation reaction.
Boronic Ester Formation: The boronic acid derivative is then reacted with pinacol in the presence of a dehydrating agent such as toluene or benzene to form the boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Solvents: Toluene, ethanol, or water are commonly used depending on the specific reaction requirements.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Derivatives: Resulting from oxidation reactions.
Substituted Thiophenes: From nucleophilic substitution reactions.
Scientific Research Applications
Synthetic Applications
1. Organic Synthesis
The compound is utilized in various synthetic pathways due to its ability to participate in cross-coupling reactions. Specifically, it acts as a versatile reagent in the Suzuki-Miyaura coupling reaction, allowing for the formation of carbon-carbon bonds between aryl halides and boronic esters. This is particularly useful in synthesizing complex organic molecules with trifluoromethyl and thiophene substituents, which are valuable in pharmaceuticals and agrochemicals.
2. Modular Synthesis
Recent studies have demonstrated its utility in modular synthesis approaches, where it serves as an intermediate for creating diverse molecular scaffolds. For instance, it has been employed to synthesize 3,6-disubstituted furo[3,2-b]pyridines through a series of chemoselective Suzuki couplings . This modularity allows chemists to rapidly explore structure-activity relationships (SAR) in drug development.
Biological Applications
1. Medicinal Chemistry
The trifluoromethyl group present in the compound enhances lipophilicity and biological activity, making it a candidate for drug development. Research indicates that derivatives of this compound exhibit selective inhibition against various kinases involved in cancer pathways . The ability to modify the thiophene moiety allows for the tuning of pharmacological properties.
2. Anticancer Activity
In vitro studies have shown that compounds derived from 4,4,5,5-tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane demonstrate potent activity against specific cancer cell lines by targeting activin receptor-like kinases (ALKs) . The selectivity of these compounds can be adjusted through structural modifications, enhancing their therapeutic potential while minimizing off-target effects.
Case Studies
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethyl group, which enhances its reactivity and stability. This makes it particularly useful in reactions requiring high selectivity and efficiency.
Biological Activity
4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane (CAS No. 596819-13-5) is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its unique structure includes a trifluoromethylthiophene moiety, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₄BF₃O₂S
- Molecular Weight : 278.10 g/mol
- Purity : Typically ≥95%
- Storage Conditions : Store in a dark place at -20°C under inert atmosphere.
Property | Value |
---|---|
CAS Number | 596819-13-5 |
Molecular Weight | 278.10 g/mol |
Density | 1.22 ± 0.1 g/cm³ (predicted) |
Boiling Point | 300.2 ± 42.0 °C (predicted) |
Anticancer Properties
Recent studies have highlighted the potential of boron-containing compounds in cancer therapy. While specific data on this compound is limited, related compounds have shown significant activity against various cancer cell lines. For instance:
- Mechanism of Action : Boron compounds can interfere with cellular signaling pathways involved in proliferation and apoptosis. Their ability to form complexes with biomolecules may enhance their therapeutic efficacy.
Case Studies
- In Vitro Studies : A study investigated the effects of boron-containing compounds on liver cancer cells. Compounds similar to the target compound exhibited selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM .
- Cell Migration Assays : Another research effort demonstrated that certain boron derivatives could inhibit cancer cell motility, suggesting potential anti-metastatic properties .
- Pharmacokinetics : The pharmacokinetic profile of related compounds indicates favorable absorption and distribution characteristics in biological systems, which may extend to this compound .
The biological activity of boron compounds is often attributed to their ability to interact with proteins and nucleic acids:
- Protein Binding : Boron can form stable complexes with amino acids and proteins involved in signaling pathways.
- Nucleic Acid Interaction : Some studies suggest that boron compounds can bind to DNA or RNA structures, potentially disrupting their function and leading to apoptosis in cancer cells.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O2S/c1-9(2)10(3,4)17-12(16-9)8-6-5-7(18-8)11(13,14)15/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIFZLIFGFCQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630112 | |
Record name | 4,4,5,5-Tetramethyl-2-[5-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596819-13-5 | |
Record name | 4,4,5,5-Tetramethyl-2-[5-(trifluoromethyl)-2-thienyl]-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=596819-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5-Tetramethyl-2-[5-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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